molecular formula C30H18 B14743688 Dibenzo[c,m]pentaphene CAS No. 222-51-5

Dibenzo[c,m]pentaphene

Cat. No.: B14743688
CAS No.: 222-51-5
M. Wt: 378.5 g/mol
InChI Key: RQCIQCDYYKLUBE-UHFFFAOYSA-N
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Description

Dibenzo[c,m]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of multiple fused benzene rings, forming a large, planar structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[c,m]pentaphene can be synthesized through oxidative cyclodehydrogenation of oligophenylene precursors. This reaction typically involves the use of strong oxidizing agents such as ferric chloride (FeCl₃) under an inert atmosphere . The reaction conditions often require elevated temperatures to facilitate the formation of the polycyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[c,m]pentaphene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride (CCl₄).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dibenzo[c,m]pentaphene has several applications in scientific research:

Mechanism of Action

The mechanism by which dibenzo[c,m]pentaphene exerts its effects involves its interaction with molecular targets through π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices. The pathways involved include electron transfer processes and the modulation of electronic band gaps .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[a,o]pentaphene
  • Dibenzo[a,l]pentacene
  • Dibenzo[a,c]pentacene
  • Heptaphene
  • Trinaphthylene

Uniqueness

Dibenzo[c,m]pentaphene is unique due to its specific arrangement of benzene rings, which results in distinct electronic properties. Compared to other similar compounds, it has a different molecular geometry that can lead to unique interactions and applications in various fields .

Properties

CAS No.

222-51-5

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.02,15.04,13.07,12.020,29.021,26]triaconta-1(30),2,4(13),5,7,9,11,14,16,18,20(29),21,23,25,27-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-17-29-23(15-27(21)25)13-14-24-16-28-22(18-30(24)29)12-10-20-6-2-4-8-26(20)28/h1-18H

InChI Key

RQCIQCDYYKLUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=C(C=CC7=CC=CC=C76)C=C5C4=C3

Origin of Product

United States

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